![molecular formula C15H17N5O B2745686 (Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide CAS No. 1241698-11-2](/img/structure/B2745686.png)
(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide” is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are fused heterocyclic systems with significant chemical, biological, and medicinal properties .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines has been explored in various studies . One approach involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst . This method provides the desired products with moderate to good yields and involves a sequential opening/closing cascade reaction .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines have been systematized according to the method to assemble the pyrazolopyridine system . The reactions involve the use of a, -unsaturated compounds in reactions with N-nucleophiles .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Chemical Synthesis and Structural Studies : Compounds similar to "(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide" have been used in the preparation of various heterocyclic compounds. For example, Quiroga et al. (1999) synthesized 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, demonstrating their structural and tautomeric properties through NMR and X-ray diffraction studies (Quiroga et al., 1999).
Antimicrobial Activity : Bondock et al. (2008) utilized a similar cyanoacetamide derivative as a key intermediate for synthesizing new heterocycles incorporating antipyrine moiety, which exhibited significant antimicrobial activity (Bondock et al., 2008).
Utility in Heterocyclic Synthesis : Fadda et al. (2012) reported on the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlighting the versatility of cyanoacetamide derivatives in generating bioactive heterocyclic frameworks (Fadda et al., 2012).
Novel Compounds and Biological Activity
Synthesis of New Heterocycles with Biological Activities : Research into the synthesis of novel heterocycles based on cyanoacetamide derivatives has shown potential in creating compounds with antimicrobial and antioxidant activities. For instance, Gouda et al. (2010) explored the synthesis of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, which showed promising antimicrobial properties (Gouda et al., 2010).
Detection of Cyanide Anions : A study by Lou et al. (2010) developed a novel iridium(III) complex based on a similar compound for the highly selective and sensitive detection of cyanide anions, showcasing the application of such compounds in environmental monitoring and safety (Lou et al., 2010).
Mecanismo De Acción
While the specific mechanism of action for “(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide” is not mentioned in the retrieved papers, pyrazolo[3,4-b]pyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-cyano-3-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9(2)18-15(21)12(7-16)5-11-6-13-10(3)19-20(4)14(13)17-8-11/h5-6,8-9H,1-4H3,(H,18,21)/b12-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXLKLUCRYAKY-XGICHPGQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C=C(C#N)C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(C=N2)/C=C(/C#N)\C(=O)NC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}-N-(propan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


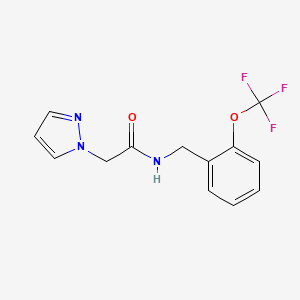

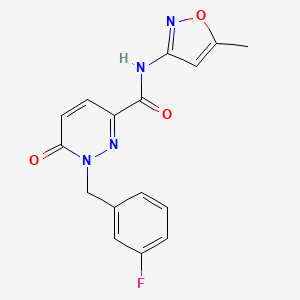
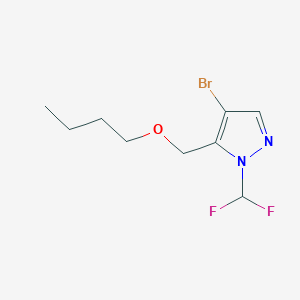
![3-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2745610.png)
![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)
![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)
![N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2745616.png)

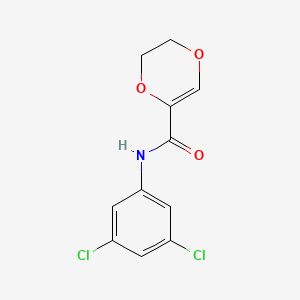
![5-ethyl-3-oxo-2-phenyl-N-(4-sulfamoylphenethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2745624.png)
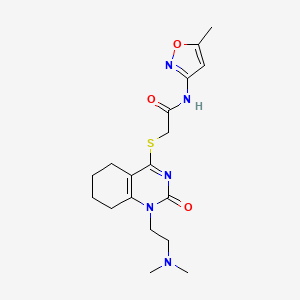
![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)